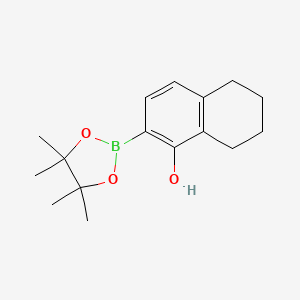

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL

Description

Structure and Key Features 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-OL is a boronic ester derivative featuring a partially hydrogenated naphthalene ring (tetrahydronaphthalen-1-ol) linked to a pinacol boronate group. The pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, enhancing its utility in cross-coupling reactions like Suzuki-Miyaura couplings.

The compound’s structure suggests applications in pharmaceuticals (e.g., as intermediates for kinase inhibitors or antiviral agents) and materials science (e.g., conjugated polymers) .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h9-10,18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFUDZPPFJGNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CCCC3)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5,6,7,8-tetrahydronaphthalen-1-OL is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H23BNO2

- Molecular Weight : 257.16 g/mol

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors in biological systems. The dioxaborolane moiety is known to participate in various biochemical reactions and may influence metabolic pathways.

1. Anticancer Activity

Research indicates that compounds with similar dioxaborolane structures exhibit anticancer properties by inhibiting enzymes involved in tumor growth. For example:

2. Antimicrobial Properties

The antimicrobial activity of related boron-containing compounds has been documented. These compounds often demonstrate effectiveness against various bacterial strains due to their ability to disrupt cellular processes. While direct studies on this specific compound are scarce, the general trend supports further investigation into its antimicrobial potential.

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on the SAR of dioxaborolane derivatives revealed that modifications in the boron moiety significantly affect biological activity. The introduction of bulky groups like tetramethyl can enhance lipophilicity and improve membrane permeability, potentially increasing bioactivity against cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| Dioxaborolane Derivative A | Moderate Anticancer Activity | |

| Dioxaborolane Derivative B | High Antimicrobial Activity |

Case Study 2: In Vivo Efficacy

In vivo studies using similar compounds have shown promising results in animal models for cancer treatment. These studies highlight the importance of further research into the pharmacokinetics and bioavailability of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related boronic esters:

Reactivity and Functional Differences

The hydroxyl group may participate in hydrogen bonding, affecting solubility in aqueous systems and directing regioselectivity in reactions .

Suzuki-Miyaura Coupling Efficiency :

- Electron-rich aromatic systems (e.g., naphthalene derivatives ) generally exhibit faster coupling rates than electron-deficient systems. The target compound’s partially saturated ring may reduce conjugation, slightly lowering reactivity compared to fully aromatic analogs.

Stability and Handling :

- Pinacol boronate esters are air- and moisture-stable under ambient conditions, but the hydroxyl group in the target compound could necessitate inert storage (e.g., anhydrous solvents, nitrogen atmosphere) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.